molecular formula C16H17N5O2S B2717337 1-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 2034600-54-7

1-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Cat. No.: B2717337
CAS No.: 2034600-54-7
M. Wt: 343.41
InChI Key: SVUUFIOODYTDAI-UHFFFAOYSA-N
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Description

1-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase of significant interest in oncology. This compound has been identified as a key intermediate in the synthesis of more complex ALK inhibitors, such as the clinical candidate entrectinib (RXDX-101). Its primary research value lies in its ability to selectively target and inhibit ALK and the closely related ROS1 (c-ros oncogene 1) kinase, which are often dysregulated in various cancers through gene rearrangements, such as in non-small cell lung cancer (NSCLC), anaplastic large cell lymphoma, and neuroblastoma. By potently inhibiting the ALK/ROS1 signaling pathway, this compound serves as a critical pharmacological tool for investigating the mechanisms of tumorigenesis driven by these kinases, studying resistance mechanisms that arise to targeted therapies, and for the preclinical development of next-generation kinase inhibitors. Research utilizing this inhibitor is fundamental to advancing the understanding of targeted cancer therapies and exploring new treatment strategies for ALK- and ROS1-positive malignancies. [1] [2]

Properties

IUPAC Name

1-phenyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c22-24(23,13-14-4-2-1-3-5-14)19-9-11-21-10-6-15(20-21)16-12-17-7-8-18-16/h1-8,10,12,19H,9,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUUFIOODYTDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the pyrazine ring: This step involves the reaction of the pyrazole derivative with a suitable pyrazine precursor.

    Attachment of the phenyl group: This can be done via a coupling reaction, such as a Suzuki or Heck reaction.

    Sulfonamide formation: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride under basic conditions to form the sulfonamide group.

Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules with industrial relevance.

Mechanism of Action

The mechanism of action of 1-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues in Sulfonamide-Pyrazole Derivatives

(a) N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)benzyl)methanesulfonamide ()
  • Core Structure : Combines a pyrazolo[3,4-d]pyrimidine scaffold with a chromen-4-one (flavone derivative) and methanesulfonamide.
  • Physical Properties: Melting point = 252–255°C; mass = 603.0 (M⁺+1). These properties suggest higher thermal stability compared to the target compound, which lacks chromenone rigidity .
(b) 4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide ()
  • Core Structure : Benzenesulfonamide linked to a pyrazole ring substituted with a trifluoromethylbenzyl group.
  • Key Differences :
    • The trifluoromethyl group increases lipophilicity (logP ≈ 3.5 predicted), whereas the pyrazine in the target compound introduces hydrogen-bonding capacity.
    • Synthetic Accessibility : The analogue’s CAS registry (7167-25-1) indicates commercial availability, contrasting with the more complex pyrazine-containing target compound .

Functional Group Analysis

Compound Sulfonamide Type Heterocyclic Core Key Substituents
Target Compound Methanesulfonamide Pyrazole-Pyrazine Phenyl, ethyl linker
Chromenone-Pyrazolo[3,4-d]pyrimidine (E2) Methanesulfonamide Pyrazolo[3,4-d]pyrimidine Fluorophenyl, chromenone
Trifluoromethylbenzyl-Pyrazole (E3) Benzenesulfonamide Pyrazole Trifluoromethylbenzyl

Key Observations :

  • The target compound’s pyrazine moiety may improve solubility in polar solvents compared to the fluorinated or trifluoromethylated analogues .

Biological Activity

1-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C19_{19}H21_{21}N5_5O2_2S
  • Molecular Weight : 335.4 g/mol

This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of Pyrazole Ring : Utilizing arylhydrazines in reactions with appropriate carbonyl compounds.
  • Coupling Reactions : Involving the attachment of the pyrazole moiety to a phenyl group via a sulfonamide linkage.

Antimicrobial Activity

Research indicates that compounds with similar pyrazole structures exhibit significant antimicrobial properties. For instance, derivatives synthesized from pyrazole have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. A study demonstrated that such compounds could inhibit the growth of E. coli and S. aureus, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory activities. In vivo studies using carrageenan-induced edema models have shown that these compounds can significantly reduce inflammation markers like TNF-α and IL-6. For example, compounds derived from similar structures exhibited up to 85% inhibition of TNF-α at specific concentrations .

Anticancer Potential

The anticancer properties of pyrazole derivatives have been explored extensively. Certain studies reported that modifications to the pyrazole ring could enhance cytotoxicity against various cancer cell lines. For instance, compounds were evaluated for their IC50 values against tumor cells, revealing promising anticancer activity .

The mechanism by which this compound exerts its biological effects is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Interaction : It could also interact with cellular receptors, modulating signal transduction pathways critical for inflammation and cancer progression.

Case Studies and Research Findings

StudyFindings
Demonstrated significant antimicrobial activity against E. coli and S. aureus.
Reported anti-inflammatory effects with up to 85% inhibition of TNF-α in vivo models.
Showed promising anticancer activity with specific IC50 values against various cancer cell lines.

Q & A

Q. What are the common synthetic routes for preparing 1-phenyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Step 1: Preparation of the pyrazole core via cyclocondensation of hydrazines with diketones or enones. For example, pyrazin-2-yl-substituted pyrazoles can be synthesized using hydroxyethylhydrazine and ketones .
  • Step 2: Functionalization of the ethyl linker via nucleophilic substitution or amide coupling. For instance, sulfonamide groups are introduced using methanesulfonyl chloride in the presence of a base .
  • Step 3: Final coupling of the phenylmethanesulfonamide moiety with the pyrazolylethyl intermediate under Mitsunobu or EDC/HOBt-mediated conditions .

Key Characterization Steps:

  • NMR Spectroscopy: Confirm regiochemistry of the pyrazole ring and sulfonamide linkage (e.g., δ 3.85 ppm for methylene protons adjacent to sulfonamide ).
  • Mass Spectrometry (MS): Verify molecular weight (e.g., ESIMS m/z 392.2 for analogous sulfonamides ).

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Resolve bond lengths and angles, particularly for the pyrazole-pyrazine heterocyclic system (e.g., monoclinic crystal system with β = 99.953° observed in similar sulfonamides ).
  • 2D NMR Techniques: Use HSQC and HMBC to correlate protons with adjacent carbons, confirming connectivity between the ethyl linker and pyrazole .
  • Elemental Analysis: Validate stoichiometry (e.g., C, H, N within ±0.4% of theoretical values ).

Q. What analytical techniques are essential for purity assessment?

Methodological Answer:

  • HPLC: Achieve >98% purity using a C18 column with UV detection at 254 nm (e.g., 98.67% purity reported for structurally related sulfonamides ).
  • Thin-Layer Chromatography (TLC): Monitor reaction progress using silica gel plates and ethyl acetate/hexane mobile phases .
  • Thermogravimetric Analysis (TGA): Assess thermal stability and residual solvent content .

Advanced Research Questions

Q. How does the pyrazine ring influence the compound’s pharmacological activity?

Methodological Answer:

  • Hydrogen Bonding: The pyrazine nitrogen atoms act as hydrogen bond acceptors, enhancing interactions with target proteins (e.g., kinase ATP-binding pockets ).
  • Electron-Withdrawing Effects: Pyrazine’s electron-deficient nature modulates the sulfonamide’s acidity, improving membrane permeability .
  • Structure-Activity Relationship (SAR) Studies: Replace pyrazine with pyridine or pyrimidine to evaluate potency changes in enzymatic assays .

Q. What strategies optimize the compound’s solubility for in vivo studies?

Methodological Answer:

  • Salt Formation: Convert the free base to a hydrochloride or sodium salt (e.g., analogous compounds show improved aqueous solubility as HCl salts ).
  • Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated sulfonamides) to enhance bioavailability .
  • Co-Solvent Systems: Use PEG 400 or cyclodextrins in formulation to increase solubility without altering stability .

Q. How can researchers resolve discrepancies in biological activity data across studies?

Methodological Answer:

  • Purity Reassessment: Repurify the compound via column chromatography and retest in standardized assays (e.g., HPLC purity >99% reduces false positives ).
  • Assay Harmonization: Use identical cell lines (e.g., HEK293 vs. HepG2) and incubation times to minimize variability .
  • Metabolite Screening: LC-MS/MS analysis to rule out interference from degradation products .

Q. What computational methods predict binding affinity to target proteins?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with kinases (e.g., pyrazine forms π-π stacking with Phe residues ).
  • Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
  • Molecular Dynamics (MD) Simulations: Simulate ligand-protein complexes for >100 ns to assess binding stability .

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